REACTION_CXSMILES
|
[Mg].C(Br)C.C([Mg]Br)C.[NH2:9][C:10]1[S:11][CH:12]=[CH:13][CH:14]=1.[C:15]([NH:18][C:19]1[S:23][C:22]2[CH:24]=[CH:25][CH:26]=[CH:27][C:21]=2[C:20]=1[C:28]([O-])=[O:29])(=[O:17])[CH3:16]>O1CCCC1>[S:11]1[CH:12]=[CH:13][CH:14]=[C:10]1[NH:9][C:28]([C:20]1[C:21]2[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=2[S:23][C:19]=1[NH:18][C:15]([CH3:16])=[O:17])=[O:29]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=CC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
2-acetamido-benzo[b]thiophen-3-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C2=C(S1)C=CC=C2)C(=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
TEMPERATURE
|
Details
|
refluxed for a further 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
are then added dropwise at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred for a further 15 minutes at room temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the reaction solution is evaporated in vacuo, dilute hydrochloric acid
|
Type
|
ADDITION
|
Details
|
is added to the evaporation residue
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted twice with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)NC(=O)C=1C2=C(SC1NC(=O)C)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |